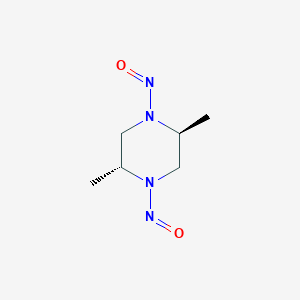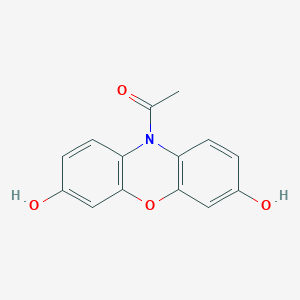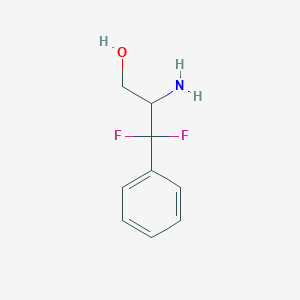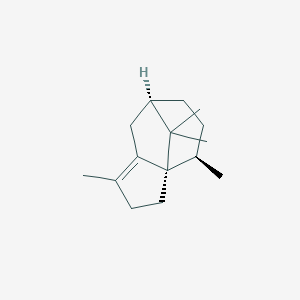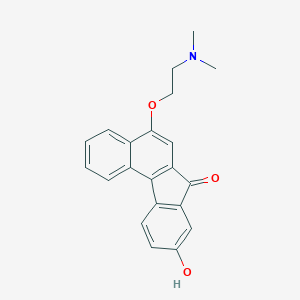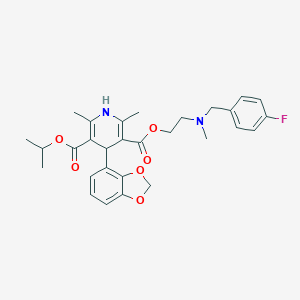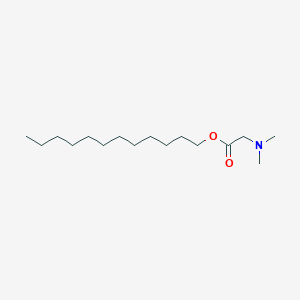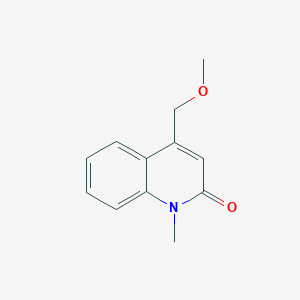
4-(methoxymethyl)-1-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethyl)-1-methylquinolin-2(1H)-one, commonly known as MMQ, is a synthetic chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry. MMQ is a quinoline derivative that has a unique chemical structure, making it a promising candidate for various research studies.
作用机制
The mechanism of action of MMQ is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and parasites. MMQ has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MMQ has been found to have various biochemical and physiological effects on cells and organisms. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. MMQ has also been found to disrupt the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation. In addition, MMQ has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of MMQ is its unique chemical structure, which makes it a promising candidate for various research studies. MMQ is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of MMQ is its potential toxicity, as it has been found to have cytotoxic effects on cells at high concentrations. Therefore, careful consideration should be taken when handling MMQ in lab experiments.
未来方向
There are several future directions for research on MMQ. One of the potential areas of research is the development of MMQ-based drugs for the treatment of cancer and malaria. MMQ can also be studied for its potential use as an anti-inflammatory agent and for the treatment of other diseases such as Alzheimer's and Parkinson's. In addition, further studies can be conducted to elucidate the mechanism of action of MMQ and its potential interactions with other drugs and compounds.
合成方法
The synthesis of MMQ involves the reaction of 2-amino-4-methoxymethylquinoline with formic acid and acetic anhydride. The reaction is carried out in the presence of a catalyst, which facilitates the conversion of the reactants into MMQ. The yield of MMQ can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
科学研究应用
MMQ has been extensively studied for its potential applications in various scientific fields. In medicine, MMQ has been shown to possess antitumor, antibacterial, and antifungal properties. It has also been found to have a potent inhibitory effect on the growth of cancer cells, making it a promising candidate for cancer treatment. MMQ has also been studied for its potential use as an antimalarial drug, as it has been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
属性
CAS 编号 |
111724-88-0 |
|---|---|
产品名称 |
4-(methoxymethyl)-1-methylquinolin-2(1H)-one |
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
4-(methoxymethyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-13-11-6-4-3-5-10(11)9(8-15-2)7-12(13)14/h3-7H,8H2,1-2H3 |
InChI 键 |
IUIPKZUOGHTHAI-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=CC1=O)COC |
规范 SMILES |
CN1C2=CC=CC=C2C(=CC1=O)COC |
同义词 |
2(1H)-Quinolinone,4-(methoxymethyl)-1-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B49701.png)
![[P,P'-1,3-bis(di-i-propylphosphino)propane][P-1,3-bis(di-i-propylphosphino)propane]palladium(0)](/img/structure/B49702.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
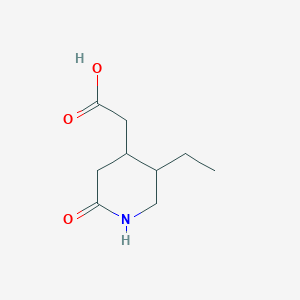
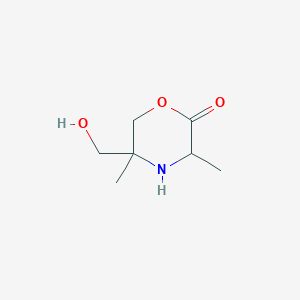
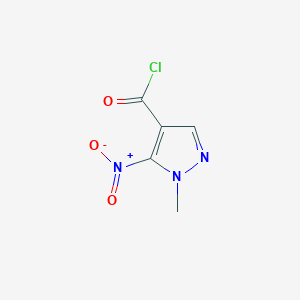
![2-[2-(3-Methoxyphenyl)ethyl]phenol](/img/structure/B49715.png)
